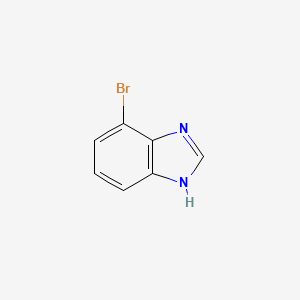
4-bromo-1H-benzoimidazole
Overview
Description
4-Bromo-1H-benzoimidazole is a chemical compound with the CAS Number: 83741-35-9 . It has a molecular weight of 197.03 . It is a solid substance and is stored in dry, room temperature conditions .
Molecular Structure Analysis
The IUPAC name for 4-bromo-1H-benzoimidazole is 4-bromo-1H-benzimidazole . The InChI code is 1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) .Physical And Chemical Properties Analysis
4-Bromo-1H-benzoimidazole is a solid substance . It has a flash point of 206.2°C and a melting point of 168°C .Scientific Research Applications
Anticancer Agents
Benzimidazole and its derivatives, including 4-bromo-1H-benzoimidazole, have been extensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising candidate for new anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Corrosion Inhibitors
Benzimidazoles, including 4-bromo-1H-benzoimidazole, have been reported as effective corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Chemical Synthesis
4-bromo-1H-benzoimidazole can be used in the synthesis of other chemical compounds . It can serve as a starting material or intermediate in various chemical reactions, contributing to the development of new materials and substances .
Biological Activity
Benzimidazole and its derivatives have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) also caused a significant increase of anticancer activity .
Drug Development
Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent . Many commercially available anticancer drugs are based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .
Heterocyclic Compounds
Benzimidazoles are important heterocyclic compounds that can be found in a number of natural and synthetically prepared biologically active compounds . They are very important molecules in therapeutic chemistry .
Mechanism of Action
Target of Action
4-Bromo-1H-benzoimidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that 4-Bromo-1H-benzoimidazole may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or prevent the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it is likely that 4-bromo-1h-benzoimidazole may influence multiple biochemical pathways . These could include pathways related to cell growth and proliferation, inflammation, and immune response, among others .
Pharmacokinetics
Imidazole derivatives are generally known for their high bioavailability and stability . These properties suggest that 4-Bromo-1H-benzoimidazole may also exhibit favorable pharmacokinetic characteristics.
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that 4-bromo-1h-benzoimidazole may exert various effects at the molecular and cellular levels . These could include inhibiting the growth of microorganisms, modulating inflammatory responses, or preventing the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1H-benzoimidazole. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Safety and Hazards
4-Bromo-1H-benzoimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
4-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFMGBYYAOIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460142 | |
| Record name | 4-bromo-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-benzoimidazole | |
CAS RN |
83741-35-9 | |
| Record name | 4-bromo-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




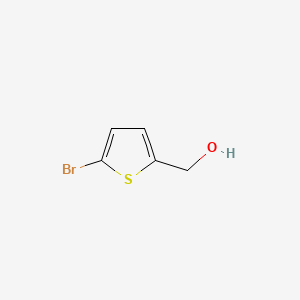



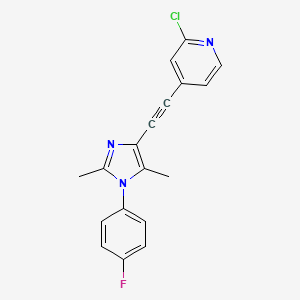
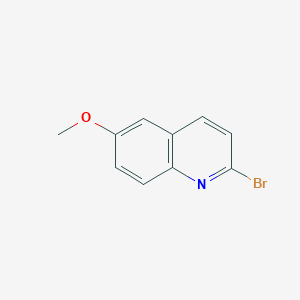
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
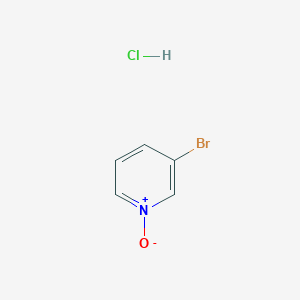
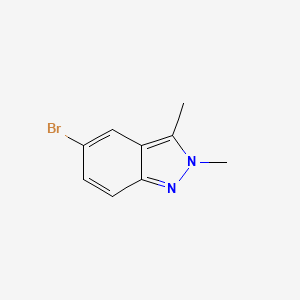

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)